(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can be synthesized through the reduction of 2,5-diketo-D-gluconic acid using 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the reduction reaction in the presence of NADP+ to produce 2,5-didehydro-D-gluconate, H+, and NADPH .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentative process involving genetically manipulated Erwinia herbicola. This organism converts D-glucose into 2-keto-L-gulonic acid, a key precursor in the production of L-ascorbic acid (vitamin C) .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Substitution: Specific conditions and reagents can facilitate substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include 2,5-didehydro-D-gluconate and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its reduction by 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid in the presence of NADP+. The enzyme exhibits high selectivity for the substrate and higher thermal stability .
Comparison with Similar Compounds
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is similar to other sugar acids and derivatives, such as:
L-idonate: An optically active form of idonate with L-configuration.
2-Keto-L-gluconate: Another sugar acid derivative with similar structural properties.
Uniqueness
What sets this compound apart is its role as a key intermediate in the industrial production of L-ascorbic acid, making it highly valuable in the pharmaceutical and food industries .
Properties
Molecular Formula |
C6H9O7- |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4-/m0/s1 |
InChI Key |
VBUYCZFBVCCYFD-NUNKFHFFSA-M |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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